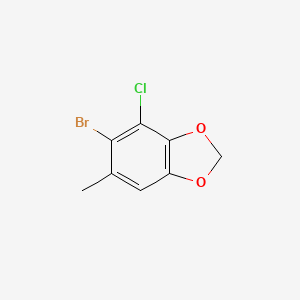
2-(4-cyanobenzamido)-N,4,5-trimethylthiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields such as electronics, agrochemicals, and pharmaceuticals
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with specific properties .
Mécanisme D'action
Target of Action
Similar compounds such as n-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide have been shown to target nitric oxide synthase, inducible .
Mode of Action
Similar compounds have been shown to interact with their targets to induce specific changes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have specific adme properties .
Result of Action
Similar compounds have been shown to have specific molecular and cellular effects .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Méthodes De Préparation
The synthesis of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives with high yields. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be compared with other similar compounds, such as other thiophene derivatives and cyanoacetamide derivatives. Similar compounds include 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and methyl 2-(6-(4-cyanobenzamido)-4-hydroxychroman-3-yl)acetate . The uniqueness of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide lies in its specific substitution pattern and the presence of both cyanobenzamido and trimethylthiophene groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(13(9)15(21)18-3)19-14(20)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOWCTCQPFSFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)


![Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)



![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)

